4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)cyclohexanone
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Overview
Description
4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)cyclohexan-1-one is a chemical compound characterized by its unique structure, which includes a cyclohexanone ring substituted with a 4,4,5,5-tetramethyl-1,3-dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)cyclohexan-1-one typically involves the reaction of cyclohexanone with 2,2,3,3-tetramethyl-1,3-dioxolane in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or benzene to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)cyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)cyclohexan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dioxolane ring can act as a stabilizing moiety, enhancing the compound’s binding affinity to its targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Uniqueness
4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)cyclohexan-1-one is unique due to its combination of a cyclohexanone ring with a dioxolane moiety, which imparts distinct chemical and physical properties. This structural uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C13H22O3 |
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Molecular Weight |
226.31 g/mol |
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C13H22O3/c1-12(2)13(3,4)16-11(15-12)9-5-7-10(14)8-6-9/h9,11H,5-8H2,1-4H3 |
InChI Key |
QDCOCKTWAMNOMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC(O1)C2CCC(=O)CC2)(C)C)C |
Origin of Product |
United States |
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